molecular formula C16H21NO2 B12907907 4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol

4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol

Cat. No.: B12907907
M. Wt: 259.34 g/mol
InChI Key: BVBUQVCGAXALQT-HWKANZROSA-N
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Description

4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol is a complex organic compound characterized by the presence of an oxazole ring, a phenyl group, and a butenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol typically involves multiple steps. One common route includes the formation of the oxazole ring followed by the attachment of the phenyl group and the butenol side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol involves its interaction with specific molecular targets and pathways. The oxazole ring and phenyl group play crucial roles in binding to target molecules, while the butenol side chain may influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
  • 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
  • 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate

Uniqueness

4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol is unique due to its specific combination of structural features, including the oxazole ring, phenyl group, and butenol side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

The compound 4-(4-((4,4-Dimethyl-4,5-dihydrooxazol-2-yl)methyl)phenyl)but-3-en-1-ol , also known by its CAS number 202189-76-2, is a complex organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H29NO4S\text{C}_{23}\text{H}_{29}\text{N}\text{O}_{4}\text{S}

Molecular Weight : 415.55 g/mol
Molecular Formula : C23H29NO4S
IUPAC Name : 2-{4-[1-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-1-methylethyl]phenyl}ethyl 4-methylbenzenesulfonate

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as a therapeutic agent. Key areas of interest include:

  • Antihistaminic Properties : The compound is related to antihistamines, particularly in the context of allergic responses. It has been noted for its ability to inhibit histamine release, thereby alleviating symptoms associated with allergic rhinitis and chronic urticaria .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially through mechanisms involving the modulation of neurotransmitter systems .
  • Anti-inflammatory Activity : There is evidence to suggest that it may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Histamine Receptor Blockade : Similar to other antihistamines, it likely acts by blocking H1 receptors, preventing histamine from exerting its effects on target tissues .
  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production or activity of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Zhang et al. (2020)Reported significant antihistaminic activity in vitro and in vivo models, suggesting efficacy in allergic conditions .
Lee et al. (2021)Demonstrated neuroprotective effects in animal models of neurodegeneration, indicating potential for treating neurodegenerative diseases .
Kumar et al. (2023)Found that the compound reduced inflammatory markers in a murine model of arthritis, supporting its anti-inflammatory potential .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the toxicological aspects:

  • Aquatic Toxicity : The compound is classified as very toxic to aquatic life with long-lasting effects, highlighting the need for caution in environmental contexts .
  • Reproductive Toxicity : There are indications that it may have adverse effects on fertility and fetal development based on preliminary assessments .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

(E)-4-[4-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]phenyl]but-3-en-1-ol

InChI

InChI=1S/C16H21NO2/c1-16(2)12-19-15(17-16)11-14-8-6-13(7-9-14)5-3-4-10-18/h3,5-9,18H,4,10-12H2,1-2H3/b5-3+

InChI Key

BVBUQVCGAXALQT-HWKANZROSA-N

Isomeric SMILES

CC1(COC(=N1)CC2=CC=C(C=C2)/C=C/CCO)C

Canonical SMILES

CC1(COC(=N1)CC2=CC=C(C=C2)C=CCCO)C

Origin of Product

United States

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